

Measuring SATB1 Gene Expression Using Quantitative PCR (qPCR): An Application Note and Protocol

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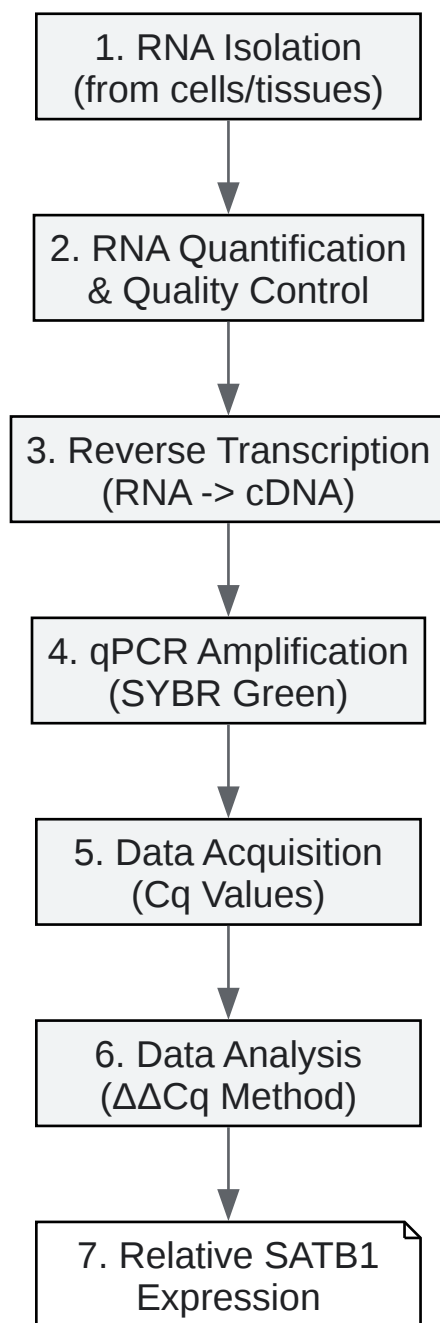
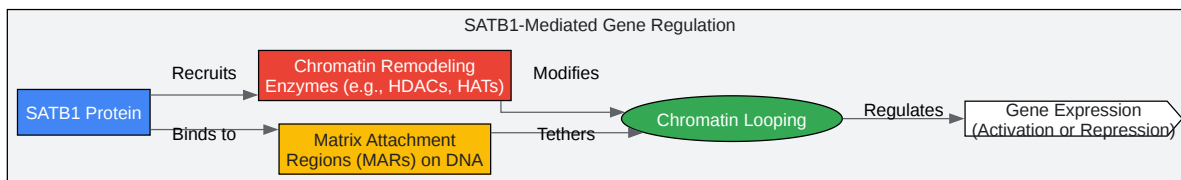
Introduction

Special AT-rich sequence-binding protein 1 (SATB1) is a crucial genome organizer and transcription factor that plays a pivotal role in chromatin architecture and gene regulation.[1] It is encoded by the SATB1 gene and is highly expressed in thymocytes, where it is essential for T-cell development and maturation.[2][3] SATB1 orchestrates the expression of numerous genes by tethering specific DNA sequences to the nuclear matrix, thereby creating chromatin loops that regulate transcription.[1][2] Given its significant role in the immune system, cancer progression, and various developmental processes, accurately quantifying SATB1 mRNA expression is critical for research and therapeutic development.[4]

Quantitative reverse transcription PCR (RT-qPCR) is a highly sensitive and specific method for detecting and quantifying RNA levels.[5] This technique involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the target cDNA in a real-time PCR instrument.[5] This application note provides a detailed protocol for measuring SATB1 expression using a two-step SYBR Green-based RT-qPCR method.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general role of SATB1 in gene regulation and the experimental workflow for measuring its expression via qPCR.



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